N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methylbenzylthio group at position 5 and a 3-phenylpropanamide moiety at position 2. The compound’s design aligns with medicinal chemistry strategies targeting antimicrobial or bioactivity, as seen in related 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-6-5-9-16(12-14)13-24-19-22-21-18(25-19)20-17(23)11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPDTBYZXFFJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiadiazole ring and subsequent coupling with the phenylpropanamide moiety. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
2.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial properties .
- Fungal Activity : It also showed antifungal activity against strains of Candida and other fungi, with notable inhibition zones observed in agar diffusion assays .
2.2 Cytotoxicity
Cytotoxicity assays conducted on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts) revealed that the compound has moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound involve several pathways:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. It forms multiple hydrogen bonds with key amino acid residues in the active site, contributing to its antibacterial efficacy .
- Cytotoxic Mechanisms : The cytotoxic effects may be attributed to its interaction with cellular targets such as tubulin or other proteins involved in cell division and survival .
4. Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
| Study | Organism | Activity | MIC/IC50 |
|---|---|---|---|
| Study 1 | Pseudomonas aeruginosa | Antibacterial | 0.21 μM |
| Study 2 | Escherichia coli | Antibacterial | 0.21 μM |
| Study 3 | Candida albicans | Antifungal | Not specified |
| Study 4 | HaCat Cells | Cytotoxicity | IC50 Not specified |
5. Conclusion
This compound exhibits promising biological activities, particularly as an antimicrobial agent and potential anticancer compound. Its mechanisms of action involve critical interactions with bacterial enzymes and cellular components. Further research is warranted to explore its therapeutic applications and optimize its efficacy through structural modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
The 1,3,4-thiadiazole scaffold is highly modifiable. Key comparisons include:
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Positional Effects : The target’s 3-methylbenzylthio group (meta-substitution) may confer distinct steric and electronic properties compared to para-substituted analogs (e.g., 4-chloro in 5e ).
- Thermal Stability : Melting points for benzylthio-substituted analogs range from 132–181°C , suggesting the target may exhibit similar thermal behavior.
Molecular and Spectroscopic Comparisons
- NMR Trends : Benzylthio-substituted analogs in show characteristic aromatic proton shifts at δ 7.2–7.4 ppm. The target’s 3-methylbenzyl group may shift these signals upfield due to reduced electron withdrawal.
- HRMS Validation : Analogs in confirmed molecular weights within ±0.005 Da accuracy, suggesting reliable structural confirmation for the target if synthesized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
